4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
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Overview
Description
4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is an organic compound that belongs to the class of alpha amino acids This compound is characterized by its unique bicyclic structure, which includes an oxabicyclohexane ring system
Preparation Methods
The synthesis of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures, followed by treatment with acetyl chloride . This method allows for the formation of the bicyclic structure through a series of controlled reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving metabotropic glutamate receptors.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It binds to these receptors and modulates their activity, which can influence various cellular pathways and physiological responses . The exact pathways involved depend on the specific receptor subtype and the context of the interaction.
Comparison with Similar Compounds
Similar compounds to 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid include other bicyclic amino acids and derivatives, such as:
- 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- 4-Substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively interact with certain biological targets .
Properties
IUPAC Name |
4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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